BenchChemオンラインストアへようこそ!

Mirincamycin Hydrochloride

Antimalarial Plasmodium falciparum Drug Discovery

Strategic antimalarial candidate overcoming clindamycin's failure in radical cure. Mirincamycin demonstrates 4.6-fold greater potency (IC50 2.6-3.2 nM) and achieves significant causal prophylaxis at 40 mg/kg/day where clindamycin fails. Enables 50-67% primaquine dose reduction. Synergistic with DHA and tafenoquine without cross-resistance. Ideal for liver-stage elimination and PK/PD modeling.

Molecular Formula C19H36Cl2N2O5S
Molecular Weight 475.5 g/mol
CAS No. 8063-91-0
Cat. No. B1677158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirincamycin Hydrochloride
CAS8063-91-0
Synonymsmirincamycin
mirincamycin hydrochloride
mirincamycin monohydrochloride
mirincamycin, (2S-trans)-isomer
mirincamycin, monohydrochloride, (2R-cis)-isomer
mirincamycin, monohydrochloride, (2R-trans)-isomer
mirincamycin, monohydrochloride, (2S-cis)-isomer
mirincamycin, monohydrochloride, (2S-trans)-isomer
N-demethyl-4'-pentyclindamycin
U 24729A
Molecular FormulaC19H36Cl2N2O5S
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl
InChIInChI=1S/C19H35ClN2O5S.ClH/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3;/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26);1H/t10-,11?,12+,13+,14+,15-,16-,17-,19-;/m1./s1
InChIKeyYQEJFKZIXMSIBY-LLKILRICSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mirincamycin Hydrochloride: Lincosamide Antibiotic with Enhanced Antimalarial Activity for Research and Development


Mirincamycin Hydrochloride (CAS 8063-91-0) is a synthetically produced lincosamide antibiotic structurally and mechanistically analogous to clindamycin, characterized by a key N-demethyl-4'-pentyl modification on the clindamycin scaffold [1]. This compound functions via inhibition of protein biosynthesis through binding to the 50S ribosomal subunit, preventing peptidyl-tRNA translocation [2]. It is distinguished by its pronounced in vitro and in vivo activity against Plasmodium species, including P. falciparum and P. cynomolgi, and its established, quantifiable synergy with key antimalarial partner drugs [3].

Why Mirincamycin Hydrochloride Cannot Be Substituted by Generic Lincosamides for Antimalarial Research


Generic substitution with other lincosamide antibiotics like clindamycin or lincomycin is not scientifically valid for antimalarial applications due to well-documented, quantifiable differences in both in vitro potency and in vivo functional efficacy. Mirincamycin demonstrates 4- to 5-fold higher antiplasmodial potency than its closest analog, clindamycin [1]. Critically, in vivo efficacy for causal prophylaxis and radical cure diverges sharply: clindamycin fails to protect any animals in causal prophylaxis models and does not cure any in radical cure models at doses up to 80 mg/kg/day, whereas mirincamycin shows significant protection and cure at 40 mg/kg/day [2]. These are not incremental improvements but fundamental differences in biological outcome that preclude interchangeability.

Quantitative Differentiation Evidence for Mirincamycin Hydrochloride Against Key Comparators


Mirincamycin Hydrochloride Exhibits 4.6-Fold Greater Antiplasmodial Potency than Clindamycin

In a direct head-to-head comparison using clinical isolates of Plasmodium falciparum from Gabon, the median 50% inhibitory concentration (IC50) for mirincamycin's cis and trans isomers (3.2 nM and 2.6 nM, respectively) was 4.6-fold lower than that of clindamycin (IC50 = 12 nM) [1].

Antimalarial Plasmodium falciparum Drug Discovery

Mirincamycin Hydrochloride Provides Superior Causal Prophylaxis and Radical Cure Efficacy Compared to Clindamycin in a Rhesus Monkey Model

In a comparative in vivo study using a rhesus monkey Plasmodium cynomolgi model, clindamycin failed to protect any animal (0/6) in a causal prophylaxis model at doses up to 80 mg/kg/day for 9 days, whereas mirincamycin protected 3/6 animals at 40 mg/kg/day [1]. Similarly, for radical cure, clindamycin cured 0/3 animals at up to 80 mg/kg/day for 7 days, while mirincamycin cured 2/3 animals at 40 mg/kg/day [1].

Antimalarial Causal Prophylaxis Radical Cure In Vivo Efficacy

Mirincamycin Hydrochloride Enables a 50-67% Dose Reduction of Primaquine for Radical Cure

Coadministration of a low dose of mirincamycin (2.5 mg/kg) with primaquine reduced the primaquine dose required for cure of 50% of active Plasmodium cynomolgi infections in rhesus monkeys by one-half to two-thirds [1]. This 2.5 mg/kg dose of mirincamycin represents only 1/16th of its own 50% curative dose as a monotherapy [1].

Antimalarial Combination Therapy Primaquine Dose Reduction

Mirincamycin Hydrochloride Demonstrates Additive to Synergistic Interactions with Key Antimalarial Partners

In vitro interaction analysis with clinical P. falciparum isolates showed additive to synergistic profiles for mirincamycin with tafenoquine (TQ), dihydroartemisinin (DHA), and chloroquine (CQ), with geometric mean fractional inhibitory concentrations at 50% inhibition (FIC50) of 0.78, 0.80, and 0.80, respectively [1]. No antagonism was observed in any tested field isolate or clone [1].

Antimalarial Combination Therapy Drug Interaction Synergy

Mirincamycin Hydrochloride Exhibits Lower Oral Bioavailability Than Lincomycin, Indicating Distinct Pharmacokinetic Behavior

In a pharmacokinetic study in healthy rhesus monkeys, the absolute oral bioavailability of cis-mirincamycin was determined to be 13.6%, and for trans-mirincamycin, 11.7% [1]. This is notably lower than the ~20% oral bioavailability reported for lincomycin [1], indicating a class-level inference of distinct absorption and metabolic fate.

Pharmacokinetics Bioavailability ADME Drug Development

Mirincamycin Hydrochloride: Optimal Application Scenarios for Scientific Research and Procurement


Development of Next-Generation Causal Prophylaxis and Radical Cure Regimens for P. vivax Malaria

Researchers focusing on eliminating liver-stage hypnozoites and preventing P. vivax relapse should select Mirincamycin Hydrochloride. Its demonstrated in vivo efficacy in causal prophylaxis and radical cure models, where clindamycin completely fails [1], and its ability to potentiate primaquine leading to a 50-67% dose reduction [2], make it the compound of choice for designing safer, more effective radical cure combinations.

Screening and Validation of Novel Antimalarial Combination Therapies

For high-throughput screening programs or mechanism-of-action studies focused on multidrug-resistant P. falciparum, Mirincamycin Hydrochloride is a validated partner drug candidate. Its additive-to-synergistic interaction profiles with dihydroartemisinin, tafenoquine, and chloroquine, and the absence of cross-resistance with key first-line drugs [3], provide a robust, evidence-based starting point for rational combination design and hit validation.

In Vitro Potency Benchmarking for Lincosamide-Derived Antimalarial Leads

Medicinal chemistry and drug discovery teams developing new lincosamide derivatives should use Mirincamycin Hydrochloride as a critical potency benchmark. Its 4.6-fold greater antiplasmodial potency than clindamycin (IC50 2.6-3.2 nM vs. 12 nM) against clinical P. falciparum isolates [4] sets a high and specific standard for evaluating structure-activity relationships (SAR) and selecting leads with a genuine potential for clinical differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mirincamycin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.